3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride
Description
3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride is an organosulfur compound that contains both amine and sulfonamide functional groups
Properties
CAS No. |
2758006-48-1 |
|---|---|
Molecular Formula |
C6H9ClN2O2S2 |
Molecular Weight |
240.7 g/mol |
IUPAC Name |
3-amino-4-sulfanylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O2S2.ClH/c7-5-3-4(12(8,9)10)1-2-6(5)11;/h1-3,11H,7H2,(H2,8,9,10);1H |
InChI Key |
UZDCLRCUVYGMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)N)S.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous as it uses readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation . Industrial production methods may involve scaling up this reaction to produce the compound in larger quantities.
Chemical Reactions Analysis
3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group into sulfinyl or sulfonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amine and sulfonamide groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. For example, sulfonamide compounds are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride can be compared with other sulfonamide compounds such as:
Sulfanilamide: Another sulfonamide antibiotic that inhibits dihydropteroate synthetase.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of 3-amino-4-sulfanylbenzene-1-sulfonamide hydrochloride lies in its specific functional groups and the potential for diverse applications in various fields.
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